N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide
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Overview
Description
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with an oxadiazole moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the ethyl group and the oxadiazole moiety through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine with the oxadiazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole moiety can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)piperidine-4-carboxamide: Similar structure but lacks the oxadiazole ring.
4-(2-methoxyethyl)piperidine hydrochloride: Similar piperidine core but different functional groups.
Uniqueness
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is unique due to the presence of both the oxadiazole ring and the piperidine core, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-14-13(18)17-7-4-10(5-8-17)12-15-11(16-20-12)6-9-19-2/h10H,3-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXSSDXWCRJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC(=NO2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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